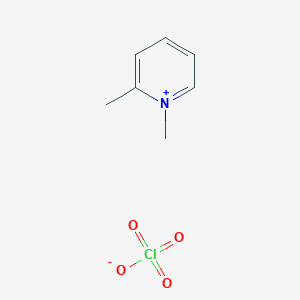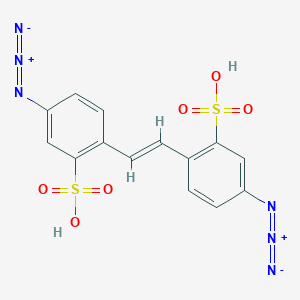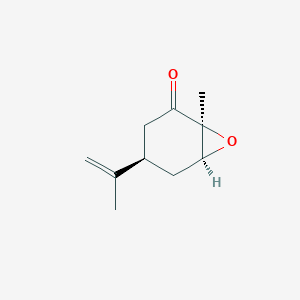
5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its unique properties and potential uses in scientific research.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole involves its ability to inhibit the activity of enzymes such as protein kinase CK2. This inhibition leads to the disruption of various cellular processes and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole in lab experiments is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole. One potential area of research is the development of new cancer therapies based on the inhibition of protein kinase CK2. Another area of research is the study of the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various cellular processes.
In conclusion, 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole is a valuable compound that has potential applications in various fields of scientific research. Its unique properties and potent inhibitory activity make it a valuable tool for studying various cellular processes and developing new therapies for diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential benefits and limitations of this compound.
Synthesis Methods
The synthesis of 5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole involves the reaction of 5,6-dimethyl-1H-benzimidazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization.
Scientific Research Applications
5,6-dimethyl-1-(phenylsulfonyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes such as protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. This compound has also been found to exhibit anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
properties
Molecular Formula |
C15H14N2O2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H14N2O2S/c1-11-8-14-15(9-12(11)2)17(10-16-14)20(18,19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
MMDGUORFSYDPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)










![2-[(3-Chlorobenzoyl)amino]benzamide](/img/structure/B231886.png)

